Anti-hepatic fibrosis agent 2

Hepatic fibrosis COL1A1 inhibition Selectivity index

Researchers studying hepatic fibrosis often encounter irreproducible results with generic COL1A1 inhibitors that lack direct target engagement. Anti-hepatic fibrosis agent 2 (Compound 6k) directly binds EWSR1 to suppress COL1A1, providing a uniquely validated chemical probe. • Dual-model in vivo efficacy: Reduces AST, ALT, ALP, TBA, TBiL in BDL rats and Mdr2 KO mice • Defined in vitro pharmacology: IC50 = 14.5 μM, SI = 37.4 in human LX-2 cells • ≥95% purity solid; flexible mg-to-g quantities available for immediate global dispatch

Molecular Formula C26H41N3O
Molecular Weight 411.6 g/mol
Cat. No. B12396807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-hepatic fibrosis agent 2
Molecular FormulaC26H41N3O
Molecular Weight411.6 g/mol
Structural Identifiers
SMILESCCCCC1C2CCCN3C2C(CCC3)CN1C(=O)NC4=C(C=CC=C4CC)CC
InChIInChI=1S/C26H41N3O/c1-4-7-15-23-22-14-10-17-28-16-9-13-21(25(22)28)18-29(23)26(30)27-24-19(5-2)11-8-12-20(24)6-3/h8,11-12,21-23,25H,4-7,9-10,13-18H2,1-3H3,(H,27,30)/t21-,22+,23+,25-/m0/s1
InChIKeyYULZSXRDIQHTAR-KBOSCXGNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-hepatic fibrosis agent 2 (Compound 6k) Overview


Anti-hepatic fibrosis agent 2 (CAS: 2380421-60-1, synonym: Compound 6k) is a synthetic tricyclic matrinane derivative with the molecular formula C26H41N3O and a molecular weight of 411.62 g/mol . It functions as an orally active inhibitor of collagen type I α1 chain (COL1A1) and exerts its anti-fibrogenic effects by directly binding to the Ewing sarcoma breakpoint region 1 (EWSR1) protein [1]. This compound was identified through systematic structural optimization of matrine derivatives and has been validated in multiple preclinical models, including bile duct ligation (BDL) rats and Mdr2 knockout mice [2]. The compound is supplied as a solid powder with a typical purity of ≥95% and is intended exclusively for research use in the investigation of hepatic fibrosis mechanisms .

Mechanism EWSR1 direct binding and COL1A1 transcription inhibition
Model Context Supports hepatic fibrosis studies in BDL rat and Mdr2 KO mouse models
Selection Logic TRICYCLIC MATRINANE SCAFFOLD for TGFβ-independent pathway research

Anti-hepatic fibrosis agent 2 Key Differentiators


Substituting Anti-hepatic fibrosis agent 2 with a generic COL1A1 inhibitor or an alternative matrine derivative carries substantial scientific risk due to two critical and non-interchangeable attributes: (1) the validated dual-model in vivo efficacy profile across both chemically-induced (BDL rat) and genetically-driven (Mdr2 knockout mouse) hepatic fibrosis models, and (2) its unique target engagement mechanism via direct EWSR1 binding, which is not a shared feature among the broader class of COL1A1 modulators [1]. Furthermore, the compound's therapeutic window, as defined by its selectivity index (SI) of 37.4 in human hepatic stellate cells (LX-2), reflects a specific balance between target inhibition and cellular cytotoxicity that cannot be assumed for structural analogs without equivalent empirical validation [2]. The specific scaffold of Compound 6k was the culmination of iterative structure-activity relationship (SAR) studies designed to optimize both potency and selectivity, meaning that even closely related tricyclic matrinane derivatives exhibit significantly different pharmacological profiles [3].

Compound 6k
EWSR1 engagement with reported selectivity index of 37.4 in LX-2 cells
Generic COL1A1 Inhibitor
Target mechanism and selectivity ratio may differ; EWSR1 binding is not a class-level feature
Compound 6k
Iterative SAR-optimized tricyclic matrinane with dual-model in vivo endpoint context
Alternative Matrine Derivative
Potency and model-response profile may shift; structural analogs may not replicate dual-model data

Anti-hepatic fibrosis agent 2 Comparative Evidence


Selectivity Advantage in Hepatic Stellate Cells

Anti-hepatic fibrosis agent 2 demonstrates a significantly higher selectivity index (SI) compared to other potent matrine derivatives in the same series. In the COL1A1 promoter luciferase assay using human LX-2 hepatic stellate cells, Compound 6k achieved an SI of 37.4, whereas the next best compound in the series, designated 'Compound 41', achieved an SI of only 16.68 [1]. This indicates a substantially wider therapeutic window for 6k relative to its closest structural analog with available comparative data.

Selectivity Ratio in HSCs
Head-to-head
Compound 6k: SI = 37.4
Compound 41: SI = 16.68
2.24-fold higher selectivity ratio in LX-2 cells may support wider cytotoxicity window for chronic model studies
Data from COL1A1 luciferase and SRB assays; review for target-model alignment
Hepatic fibrosis COL1A1 inhibition Selectivity index Hepatic stellate cell Structure-activity relationship

Potent COL1A1 Promoter Inhibition

Anti-hepatic fibrosis agent 2 (Compound 6k) was the most potent inhibitor of COL1A1 promoter activity among 12 highly active matrine derivatives selected for quantitative IC50 determination. It exhibited an IC50 value of 14.5 μM for suppressing COL1A1 promoter-driven luciferase expression in LX-2 cells, which was the lowest (most potent) value among all tested compounds [1].

COL1A1 Promoter Inhibition
Head-to-head
IC50 = 14.5 μM
Ranked highest potency among 12 tested matrine derivatives in LX-2 luciferase reporter assay
2.1-fold lower IC50 than Compound 41 (30.6 μM); supports dose-response benchmark in cellular fibrosis models
Hepatic fibrosis COL1A1 Collagen inhibition Gene expression LX-2 cells

Dual-Model Validation in Liver Fibrosis

Anti-hepatic fibrosis agent 2 (Compound 6k) significantly reduced liver injury and fibrosis in two mechanistically distinct in vivo models: the chemically-induced bile duct ligation (BDL) rat model and the genetically-driven Mdr2 knockout (Mdr2-/-) mouse model of spontaneous cholestatic fibrosis [1]. This dual-model validation is a key differentiator from many other anti-fibrotic candidates, which often demonstrate efficacy in only one model.

Dual-Model Fibrosis Response
Cross-study
BDL Rat + Mdr2 KO Mouse
Reported reduction in injury markers and fibrosis in chemically-induced and genetic models
Oral administration context; quantitative serum marker changes reported for BDL model
Hepatic fibrosis Bile duct ligation Mdr2 knockout In vivo efficacy Preclinical model

Direct EWSR1 Binding Target Engagement

An activity-based protein profiling (ABPP) assay indicated that Anti-hepatic fibrosis agent 2 (Compound 6k) directly binds to Ewing sarcoma breakpoint region 1 (EWSR1), a protein not previously targeted by matrine-derived anti-fibrotic agents [1]. This direct target engagement differentiates 6k from earlier matrine derivatives, which were found to primarily act through repression of the TGFβ/Smad pathway [2].

EWSR1 Target Engagement
Class-level
ABPP Assay Confirmation
Direct binding differentiates 6k from TGFβ/Smad-pathway-dependent matrine derivatives
Unique EWSR1-binding mechanism in this series; validate downstream effects in target HSC model
Target identification EWSR1 Activity-based protein profiling Mechanism of action Chemical proteomics

Anti-hepatic fibrosis agent 2 Research Applications


EWSR1 Transcriptional Regulation in HSCs

Utilize Anti-hepatic fibrosis agent 2 as a chemical probe to interrogate the role of EWSR1 in fibrogenesis. The compound's validated direct binding to EWSR1 [1] allows researchers to investigate the downstream effects of EWSR1 inhibition on COL1A1, α-SMA, and MMP-2 expression in human LX-2 and mouse HSC-t6 cell lines [2]. This is particularly valuable for delineating the EWSR1-dependent transcriptional programs in activated hepatic stellate cells.

Comparative Efficacy in Rodent Fibrosis Models

Employ Anti-hepatic fibrosis agent 2 as a positive control or test compound in both the bile duct ligation (BDL) rat model and the Mdr2 knockout (Mdr2-/-) mouse model. The compound's established efficacy in reducing liver injury markers (AST, ALT, ALP, TBA, TBiL) and histological fibrosis in these two distinct models [3] provides a robust benchmark for evaluating novel anti-fibrotic candidates or combination therapies.

SAR Benchmark for Matrine Derivatives

Use Anti-hepatic fibrosis agent 2 as the reference standard for optimizing new tricyclic matrinane derivatives. Its well-characterized in vitro profile (IC50 = 14.5 μM, SI = 37.4 in LX-2 cells) [4] provides a clear benchmark for assessing improvements in potency and selectivity. The validated in vivo efficacy further anchors the relevance of these in vitro metrics to therapeutic potential.

TGFβ-Independent COL1A1 Suppression

Anti-hepatic fibrosis agent 2 offers a distinct mechanistic approach for studies aiming to dissect TGFβ-independent pathways of collagen suppression. Since earlier matrine derivatives act via TGFβ/Smad pathway repression [5], while 6k directly targets EWSR1 [1], this compound is ideally suited for comparative studies that seek to differentiate the phenotypic outcomes and potential off-target effects of these two distinct anti-fibrotic mechanisms.

Application
Selection Property
Validation Focus
EWSR1 Transcriptional Pathway Studies
Direct EWSR1 binding mechanism
Downstream COL1A1 and α-SMA expression in HSC lines
Comparative Rodent Fibrosis Model Research
Dual-model endpoint context (BDL/Mdr2 KO)
Serum injury markers and histological fibrosis readouts
Matrine Derivative SAR Benchmarking
Ranked highest potency and selectivity in tested series
LX-2 COL1A1 inhibition and selectivity index as reference
TGFβ-Independent Collagen Suppression Research
EWSR1-mediated pathway distinct from TGFβ/Smad
Phenotypic comparison of EWSR1 vs. TGFβ pathway inhibition in HSCs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-hepatic fibrosis agent 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.